REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]([NH:29][C:30](=O)[CH2:31][O:32][C:33]3[CH:38]=[CH:37][C:36]([CH2:39][CH:40]4[S:44][C:43](=[O:45])[NH:42][C:41]4=[O:46])=[CH:35][CH:34]=3)=[C:18]([N:20]([CH3:28])C(=O)OC(C)(C)C)[CH:19]=2)=[CH:11][C:10]=1[CH3:51])=O)(C)(C)C.Cl>O1CCOCC1>[NH2:8][C:9]1[C:49]([CH3:50])=[CH:48][C:12]([O:13][C:14]2[CH:15]=[CH:16][C:17]3[N:29]=[C:30]([CH2:31][O:32][C:33]4[CH:34]=[CH:35][C:36]([CH2:39][CH:40]5[S:44][C:43](=[O:45])[NH:42][C:41]5=[O:46])=[CH:37][CH:38]=4)[N:20]([CH3:28])[C:18]=3[CH:19]=2)=[CH:11][C:10]=1[CH3:51]
|
Name
|
t-butyl N-[5-(4-t-butoxycarbonylamino-3,5-dimethylphenoxy)-2-[4-(2,4dioxothiazolidin-5-ylmethyl)phenoxyacetylamino]phenyl]-N-methylcarbamate
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C=C(OC=2C=CC(=C(C2)N(C(OC(C)(C)C)=O)C)NC(COC2=CC=C(C=C2)CC2C(NC(S2)=O)=O)=O)C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on a silica gel column
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC=2C=CC3=C(N(C(=N3)COC3=CC=C(CC4C(NC(S4)=O)=O)C=C3)C)C2)C=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |